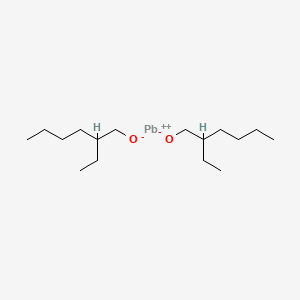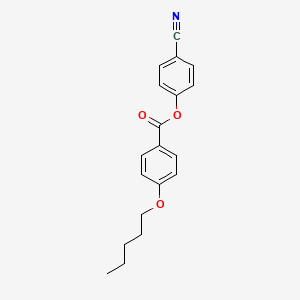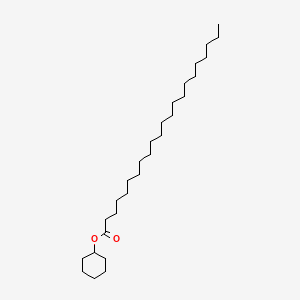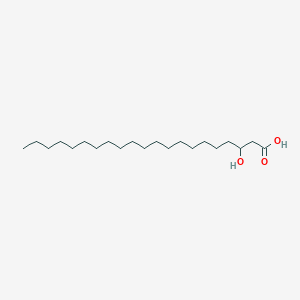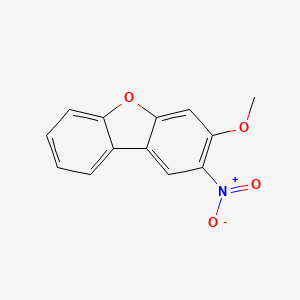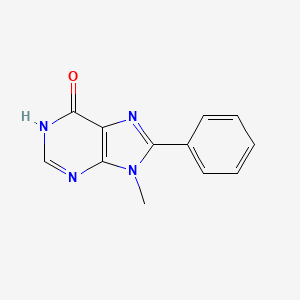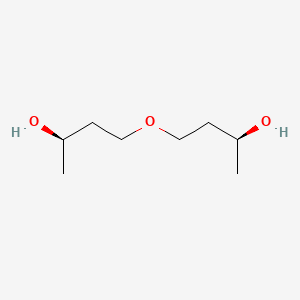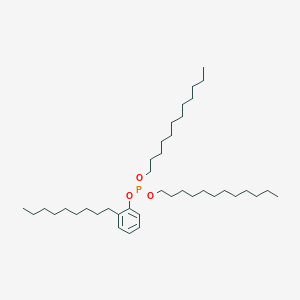
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol is an organic compound with the molecular formula C11H22O2 It is a member of the tetrahydropyran family, which is characterized by a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol is through Prins cyclization. This reaction involves the acid-catalyzed cyclization of homoallylic alcohols with aldehydes. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of an acid catalyst can produce the desired tetrahydropyran derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using various catalysts. Iron-modified silica catalysts have been shown to be effective in this process. The reaction conditions typically involve the use of iron nitrate or iron chloride as the catalyst, with the reaction being carried out under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. In chemical reactions, it may act as a nucleophile or electrophile, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: This compound is similar in structure but has different substituents on the pyran ring.
2,2-Dimethyltetrahydropyran-4-one: This compound has a similar pyran ring structure but with different functional groups
Uniqueness
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol is unique due to its specific substituents, which can influence its reactivity and applications. Its butyl and dimethyl groups provide distinct chemical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
84473-82-5 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-butyl-4,6-dimethyloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-10-8-11(3,12)7-9(2)13-10/h9-10,12H,4-8H2,1-3H3 |
Clave InChI |
GLZDYSFULFXMRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(CC(O1)C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


